5-(((4-(Trifluoromethyl)phenyl)amino)methyl)furan-2-carboxylic acid
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Overview
Description
5-(((4-(Trifluoromethyl)phenyl)amino)methyl)furan-2-carboxylic acid is a compound that features a furan ring substituted with a carboxylic acid group and a trifluoromethylphenylamino group. The trifluoromethyl group is known for its significant role in pharmaceuticals, agrochemicals, and materials due to its unique chemical properties . The furan ring is a heterocyclic aromatic compound that is highly reactive and has various therapeutic advantages .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((4-(Trifluoromethyl)phenyl)amino)methyl)furan-2-carboxylic acid can be achieved through multi-component condensation reactions. One common method involves the reaction of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, pyruvic acid, and different aromatic amines under reflux in acetic acid . Another method includes the radical bromination of the methyl group followed by conversion to the corresponding phosphonate and subsequent reactions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale multi-component reactions with optimized conditions to ensure high yield and purity. The use of environmentally benign reagents and catalysts is preferred to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(((4-(Trifluoromethyl)phenyl)amino)methyl)furan-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The nitro group on the phenyl ring can be reduced to an amino group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, triethyl phosphite for phosphonate formation, and sodium hydride (NaH) for deprotonation . Reactions are typically carried out under reflux conditions in solvents such as acetic acid or tetrahydrofuran (THF) .
Major Products Formed
Major products formed from these reactions include various substituted furan derivatives, phosphonates, and amino compounds .
Scientific Research Applications
5-(((4-(Trifluoromethyl)phenyl)amino)methyl)furan-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential antibacterial and antiviral properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(((4-(Trifluoromethyl)phenyl)amino)methyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The furan ring’s reactivity enables it to form covalent bonds with biological molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[3-Cyano-4-methyl-5-phenyl-5-(trifluoromethyl)furan-2(5H)-ylidene]malononitrile
- 2-(5-(2-Chloro-5-trifluoromethyl-phenyl)-furan-2-ylmethylene)-malononitrile
- Methyl 5-(4-aminophenyl)furan-2-carboxylate
Uniqueness
5-(((4-(Trifluoromethyl)phenyl)amino)methyl)furan-2-carboxylic acid is unique due to its combination of a trifluoromethyl group and a furan ring, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances stability and lipophilicity, while the furan ring provides reactivity and versatility in chemical synthesis .
Properties
Molecular Formula |
C13H10F3NO3 |
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Molecular Weight |
285.22 g/mol |
IUPAC Name |
5-[[4-(trifluoromethyl)anilino]methyl]furan-2-carboxylic acid |
InChI |
InChI=1S/C13H10F3NO3/c14-13(15,16)8-1-3-9(4-2-8)17-7-10-5-6-11(20-10)12(18)19/h1-6,17H,7H2,(H,18,19) |
InChI Key |
DFSNZIOVACFLIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NCC2=CC=C(O2)C(=O)O |
Origin of Product |
United States |
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